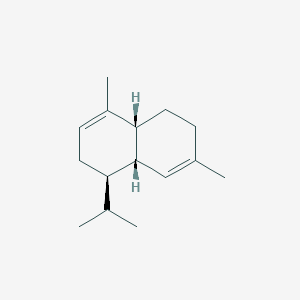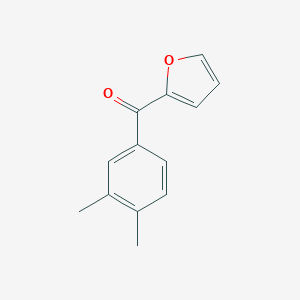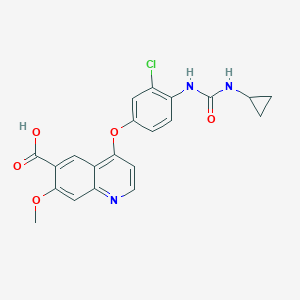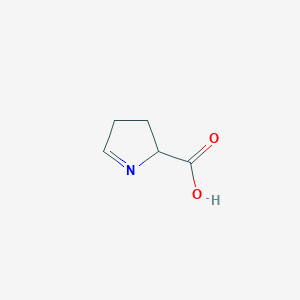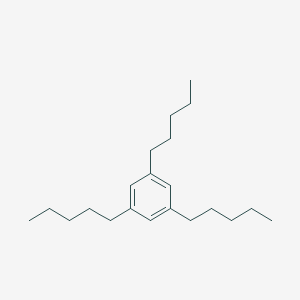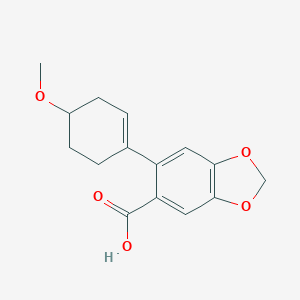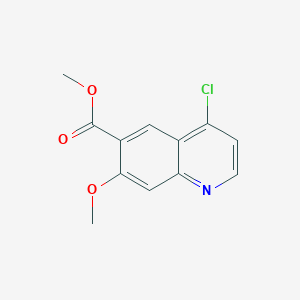
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a unique structure and properties that make it useful for a variety of purposes, including in the field of biochemistry and pharmacology. In
Mechanism Of Action
The mechanism of action of 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- involves its ability to interact with ROS and undergo a photo-induced electron transfer (PET) process. This results in the production of a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy. The unique properties of this compound make it a highly sensitive and specific probe for the detection of ROS in biological systems.
Biochemical And Physiological Effects
Studies have shown that 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- does not have any significant biochemical or physiological effects on cells or tissues. This makes it an ideal probe for the detection of ROS, as it does not interfere with the normal functioning of biological systems.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- in lab experiments is its high sensitivity and specificity for the detection of ROS. This makes it a valuable tool for studying a variety of physiological processes and diseases. However, the use of this compound is limited by its relatively high cost and the need for specialized equipment for fluorescence detection.
Future Directions
There are a number of potential future directions for research involving 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl-. One area of interest is the development of new derivatives of this compound with improved properties for ROS detection. Another potential direction is the use of this compound in vivo, for the detection of ROS in living organisms. Finally, there is also potential for the use of this compound in the development of new therapies for diseases that involve ROS-mediated damage.
Synthesis Methods
The synthesis of 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- involves the reaction of 2,3,5-triphenylcyclopentadienone with Lawesson's reagent. This reaction results in the formation of the trithiapentalene ring system. The synthesis of this compound has been extensively studied and optimized, and it is now possible to produce it in high yields and purity.
Scientific Research Applications
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding a variety of physiological processes and diseases.
properties
CAS RN |
16094-76-1 |
|---|---|
Product Name |
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- |
Molecular Formula |
C23H16S3 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
3,4,7-triphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C23H16S3/c1-4-10-17(11-5-1)20-16-21-22(18-12-6-2-7-13-18)23(25-26(21)24-20)19-14-8-3-9-15-19/h1-16H |
InChI Key |
LEKKUXBSJQYDRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
synonyms |
2,3,5-Triphenyl[1,2]dithiolo[1,5-b][1,2]dithiole-7-SIV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



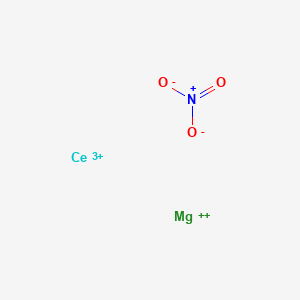
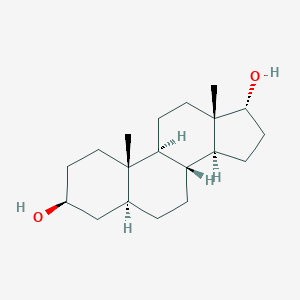
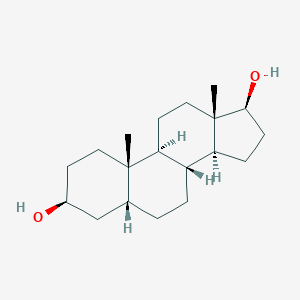
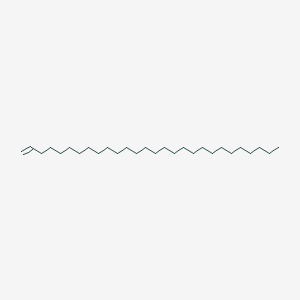
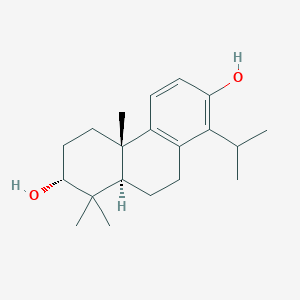
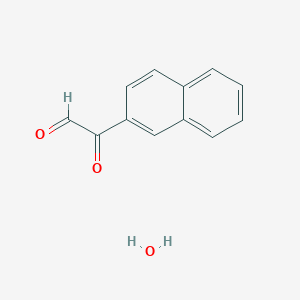
![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)
